2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile
Description
2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile is a nicotinonitrile derivative characterized by a hydroxyl group at position 2, a methoxy-substituted phenyl group at position 6, and a nitrile group at position 3 of the pyridine ring.
Properties
IUPAC Name |
6-(2-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14)13(16)15-11/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSZQHDWBAPALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C(=O)N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base to form 2-methoxyphenylacetonitrile. This intermediate is then subjected to a cyclization reaction with hydroxylamine hydrochloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-6-(2-methoxy-phenyl)-nicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to biological targets. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Nicotinonitrile Derivatives
Nicotinonitrile derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile with structurally related compounds:
Structural and Substituent Analysis
Electronic and Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The methoxy group in this compound is electron-donating, which could lower the acidity of the hydroxyl group compared to derivatives with electron-withdrawing substituents (e.g., -CF₃ in ).
Lipophilicity and Solubility :
Biological Activity
2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile, a pyridine derivative, has garnered attention due to its diverse biological activities. This compound is part of a broader class of nicotinonitrile derivatives known for their potential therapeutic applications, including antibacterial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a hydroxyl group and a methoxyphenyl moiety. Its molecular formula is CHNO, and it possesses unique electronic properties that contribute to its biological activity.
The mechanism of action for this compound is primarily associated with its ability to inhibit specific enzymes crucial for bacterial cell viability. Similar compounds have been shown to target bacterial phosphopantetheinyl transferases (pptases), leading to disrupted post-translational modifications essential for bacterial survival.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values that suggest potent antibacterial efficacy .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 4.69 |
| Staphylococcus aureus | 5.64 |
| Bacillus subtilis | 8.33 |
| Pseudomonas aeruginosa | 11.29 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, likely through the modulation of key signaling pathways involved in cell proliferation and survival .
Antiviral Activity
Preliminary investigations into the antiviral properties of this compound have shown promise against certain viral strains, particularly those affecting respiratory systems, although further studies are needed to elucidate the exact mechanisms involved .
Pharmacokinetics and ADMET Profile
An analysis of the pharmacokinetic properties reveals that while the compound exhibits favorable absorption characteristics, its interaction with P-glycoprotein may limit its oral bioavailability .
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | Excellent |
| Oral Bioavailability | Poor |
| Membrane Permeability | Excellent |
Case Studies
- Antibacterial Efficacy Study : A recent study assessed the antibacterial activity of various nicotinonitrile derivatives, including this compound. The results indicated that this compound significantly inhibited bacterial growth compared to control groups .
- Anticancer Mechanism Investigation : Another study focused on the anticancer effects of this compound on breast cancer cell lines, revealing that it effectively induced cell cycle arrest and apoptosis through the activation of caspase pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
